L-TYROSINE TERT BUTYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine tert-butyl ester is a derivative of the amino acid L-tyrosine, where the carboxyl group is esterified with tert-butyl alcohol. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine tert-butyl ester can be synthesized through the esterification of L-tyrosine with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction typically proceeds under mild conditions, yielding the ester in good quantities.
Industrial Production Methods
In industrial settings, the production of L-tyrosine tert-butyl ester often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Tyrosine tert-butyl ester is widely used in scientific research across various fields:
Mechanism of Action
The mechanism by which L-tyrosine tert-butyl ester exerts its effects involves the esterification of the carboxyl group, which protects the amino acid during peptide synthesis. This protection allows for selective reactions at other functional groups without interference from the carboxyl group . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine methyl ester
- L-Tyrosine ethyl ester
- L-Tyrosine benzyl ester
Uniqueness
L-Tyrosine tert-butyl ester is unique due to its stability and ease of deprotection under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
CAS No. |
11674-12-7 |
---|---|
Molecular Formula |
CdO6Ta2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.